molecular formula C12H15NO2 B12888228 5-((2-Ethylphenyl)methyl)-2-oxazolidinone CAS No. 62825-97-2

5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Cat. No.: B12888228
CAS No.: 62825-97-2
M. Wt: 205.25 g/mol
InChI Key: NVPGBJBIKHYPLL-UHFFFAOYSA-N
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Description

5-((2-Ethylphenyl)methyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of an oxazolidinone ring attached to a 2-ethylphenylmethyl group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethylphenyl)methyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

5-((2-Ethylphenyl)methyl)-2-oxazolidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Ethylphenyl)methyl)-2-oxazolidinone is unique due to its specific oxazolidinone ring structure combined with the 2-ethylphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62825-97-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-[(2-ethylphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-2-9-5-3-4-6-10(9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)

InChI Key

NVPGBJBIKHYPLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC2CNC(=O)O2

Origin of Product

United States

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